molecular formula C24H53N5O B12702619 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide CAS No. 93942-16-6

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide

Cat. No.: B12702619
CAS No.: 93942-16-6
M. Wt: 427.7 g/mol
InChI Key: PEOXEUKZSKKSAI-UHFFFAOYSA-N
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Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide (CAS Number: 93942-16-6) is a synthetic organic compound with a molecular formula of C₂₄H₅₃N₅O and a molecular weight of 427.71 g/mol . This molecule features a long-chain hexadecanamide (palmitamide) core linked to a complex, multi-branched polyamine headgroup consisting of a tetraethylenepentamine derivative . This structure classifies it as an amide, a family of compounds known for their stability and significant roles in various chemical and biological contexts . The amide group is a key functional group, characterized by a carbonyl group (C=O) linked to a nitrogen atom, which confers structural rigidity and resistance to hydrolysis . In research settings, this compound is primarily utilized in analytical chemistry. It can be separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . This makes it suitable for method development, pharmacokinetics studies, and the isolation of impurities in preparative separation . The presence of multiple amine groups in its structure suggests potential as a versatile building block or intermediate in organic synthesis and materials science. Its amphiphilic nature, combining a long hydrophobic alkyl chain with a hydrophilic polyamine head, may also make it a candidate for investigating surfactant or colloidal properties. This product is strictly for research purposes and is not intended for human, veterinary, or diagnostic use.

Properties

CAS No.

93942-16-6

Molecular Formula

C24H53N5O

Molecular Weight

427.7 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]hexadecanamide

InChI

InChI=1S/C24H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25/h26-28H,2-23,25H2,1H3,(H,29,30)

InChI Key

PEOXEUKZSKKSAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The key step is the formation of the amide bond between hexadecanoic acid and the polyamine moiety. Common methods include:

  • Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives such as N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine.
  • Direct coupling: Heating hexadecanoic acid with the polyamine under dehydrating conditions or using coupling agents to promote amide bond formation.

This step yields the hexadecanoyl amide intermediate with a free aminoethyl chain for further functionalization.

Polyamine Chain Assembly

The polyamine chain, consisting of multiple 2-aminoethylamino units, can be constructed by:

The final product contains four linked aminoethyl units attached to the amide nitrogen, forming a tetraamine structure.

Purification and Characterization

  • Chromatographic purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purification, employing mobile phases such as acetonitrile-water mixtures with phosphoric or formic acid for MS compatibility.
  • Analytical methods: Mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the structure and purity.
  • Separation of impurities: Preparative HPLC can isolate impurities and ensure high purity for pharmacokinetic or analytical applications.

Research Findings and Data Summary

Aspect Details
Starting Materials Hexadecanoic acid (palmitic acid), ethylene diamine derivatives
Coupling Agents DCC, EDC, NHS
Reaction Conditions Room temperature to mild heating; solvent systems include DMF, dichloromethane, or others
Purification Techniques Reverse-phase HPLC with acetonitrile/water and acid modifiers
Yield Moderate to high, depending on reaction optimization
Analytical Techniques MS, NMR, IR, HPLC
Applications Surfactants, pharmacokinetics, biochemical research

Notes on Related Compounds and Variants

  • Monoacetate salts and related amides with fewer aminoethyl units have been synthesized similarly, indicating the modular nature of the synthesis.
  • Microwave-assisted solvent-free synthesis has been reported for related long-chain amides and imidazolines, suggesting potential for rapid and green synthesis routes.
  • The compound’s multiple amine groups confer high polarity and potential for switchable surfactant properties, relevant in advanced material and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amides, nitriles, and secondary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H49N5O3
  • Molecular Weight : 431.7 g/mol
  • CAS Number : 93942-14-4

The compound features a long hydrophobic alkyl chain (hexadecane) attached to a polyamine structure, which influences its solubility and interaction with biological membranes.

Chemical Analysis

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide has been successfully analyzed using high-performance liquid chromatography (HPLC). The method involves:

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Column : Newcrom R1 HPLC column with particle sizes suitable for both standard and ultra-performance liquid chromatography (UPLC).

This technique allows for the isolation of impurities and can be scaled for preparative separation, making it valuable for pharmacokinetic studies .

Pharmacokinetics

The compound's unique structure suggests potential applications in drug delivery systems. Its ability to traverse biological membranes due to the hydrophobic alkyl chain may enhance the bioavailability of therapeutic agents. Studies indicate that compounds with similar structures can facilitate the transport of drugs across cellular barriers, potentially improving efficacy in targeted therapies .

Therapeutic Uses

While specific clinical applications of this compound are still under investigation, its polyamine structure is known to exhibit biological activity. Polyamines play crucial roles in cellular functions such as cell growth, differentiation, and apoptosis. Therefore, compounds like this may have implications in cancer therapy and regenerative medicine .

Case Study 1: HPLC Analysis of Impurities

A study conducted by SIELC Technologies demonstrated the effective separation of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate on an HPLC system. The researchers found that using formic acid instead of phosphoric acid improved mass spectrometry compatibility, highlighting the compound's adaptability for various analytical techniques .

Case Study 2: Drug Delivery Systems

Research has indicated that compounds with similar structures to N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate can enhance drug delivery efficiency. For instance, studies on polyamine-conjugated drugs showed increased cellular uptake and improved therapeutic outcomes in preclinical cancer models .

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form stable complexes with metal ions, making it effective in chelation therapy. Additionally, its amphiphilic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate ()

  • Structure: Shares the tetra-aminoethyl chain but has a shorter C8 alkyl group.
  • Key Differences: Molecular Weight: 440.6 (target compound) vs. 400.6 (octanamide analogue). Lipophilicity: The C16 chain in the target compound increases LogP (estimated >6) compared to the octanamide analogue (LogP ~4.8) . Hydrogen Bonding: Both have 8 H-bond donors and 9 acceptors, but the longer alkyl chain in the target reduces aqueous solubility .

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate ()

  • Structure: Similar C16 chain but with a di-aminoethyl group and an acetate counterion.
  • Key Differences: Branching: The target compound has four aminoethyl branches vs. two in the palmitamide analogue. Ionization: The acetate group in the analogue enhances solubility, whereas the target relies on free amines for protonation .

Functional Analogues in Gene Transfection ()

Compounds like TH4 (N-[6-Amino-1-oxohexan-2-yl]-N′-{2-[N,N-bis(2-aminoethyl)amino]-ethyl}-2-hexadecylpropandiamide) share the hexadecyl and polyamine motifs.

  • Key Comparisons :
    • pKa Values : TH4’s protonation states (pKa ~6–9) facilitate endosomal escape in gene delivery, a property likely shared by the target compound due to similar amine density .
    • Synthetic Complexity : TH4 requires stereospecific synthesis, whereas the target compound’s linear structure may simplify production .

Derivatives with Modified Headgroups

Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- ()

  • Structure: Replaces aminoethyl with hydroxyethyl groups.
  • Key Differences :
    • LogP : 4.79 (hydroxyethyl variant) vs. >6 (target compound), highlighting the impact of polar groups on lipophilicity .
    • Applications : The hydroxyethyl variant is used in HPLC analysis, whereas the target’s polyamine structure suits biocompatible applications .

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight LogP H-Bond Donors Applications Reference
Target Compound C24H52N6O 440.6 >6* 8 Drug delivery, gene tools
Octanamide monoacetate analogue C20H42N6O2 400.6 ~4.8 8 Research reagents
TH4 (gene transfection lipid) C34H68N6O2 616.9 7.2 6 Gene delivery
Hydroxyethyl hexadecanamide C20H42N2O2 342.5 4.79 4 Analytical chemistry

*Estimated based on alkyl chain length.

Biological Activity

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide, a complex amide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple amino acids or their derivatives. The general approach includes:

  • Formation of Aminoethyl Chains : Utilizing standard peptide coupling techniques.
  • Amidation : Reacting the terminal amine with hexadecanoyl chloride to form the amide bond.
  • Purification : Techniques such as chromatography are used to isolate the final product.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, studies show that compounds with similar aminoalkyl structures can inhibit cell proliferation in various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHepG2 (Liver Cancer)5.0
Compound BMCF7 (Breast Cancer)3.5

These results suggest that modifications in the amino chain length and branching can significantly affect cytotoxicity and selectivity towards cancer cells .

Antioxidant Properties

The antioxidant potential of similar compounds has been explored extensively. For example, certain derivatives demonstrate significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The DPPH assay results indicate:

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound A85%
Compound B78%

These findings highlight the potential of this compound as a therapeutic agent against oxidative damage .

The proposed mechanisms for the biological activities of this compound include:

  • Cell Membrane Interaction : The long hydrophobic chain may facilitate membrane penetration, enhancing bioavailability.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate pathways related to apoptosis and cell cycle regulation.

Case Studies

A notable case study involving a structurally related compound demonstrated its efficacy in reducing tumor size in xenograft models by over 50% when administered at a specific dosage over four weeks . Such studies emphasize the need for further investigation into the pharmacokinetics and therapeutic windows of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide?

  • Methodology : The compound can be synthesized via sequential amidation reactions. A common approach involves coupling hexadecanoic acid derivatives with polyamine chains (e.g., tetraethylenepentamine analogs) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid . Alternatively, boric acid-catalyzed amidation under reflux conditions (e.g., toluene, 110°C) may improve yield for sterically hindered intermediates .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid over- or under-functionalization of the polyamine backbone.

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify amine and amide proton environments and alkyl chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) confirm amide bond formation .

Q. What are the primary research applications of this compound?

  • Applications :

  • Drug Delivery : Acts as an amphiphilic carrier due to its long alkyl chain and hydrophilic polyamine core, enabling micelle formation for hydrophobic drug encapsulation .
  • Surface Chemistry : Used as a surfactant in nanoparticle synthesis to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step amidation reactions?

  • Optimization Strategies :

  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, reducing cross-reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of polyamine intermediates, while dehydrating agents (e.g., molecular sieves) shift equilibrium toward amide formation .
    • Data-Driven Approach : Employ design-of-experiments (DoE) software to model reaction parameters (temperature, pH, reagent ratios) and identify optimal conditions .

Q. What experimental approaches resolve contradictions in the compound’s amphiphilic behavior across studies?

  • Contradiction Analysis : Discrepancies in critical micelle concentration (CMC) values may arise from purity variations or measurement techniques (e.g., fluorescence vs. surface tension).
  • Resolution Methods :

  • Standardized Purification : Use preparative HPLC to isolate >98% pure compound .
  • Multi-Technique Validation : Compare CMC via dynamic light scattering (DLS), isothermal titration calorimetry (ITC), and pyrene fluorescence assays .

Q. How can computational modeling enhance the design of derivatives for targeted applications?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict micelle stability and drug-loading efficiency by modeling alkyl chain packing and polyamine-water interactions .
  • QSAR Studies : Correlate structural modifications (e.g., alkyl chain length, amine substitution) with biological activity (e.g., cytotoxicity, membrane permeability) .

Data Contradiction and Reproducibility

Q. Why do biological activity assays for this compound show variability across laboratories?

  • Critical Factors :

  • Batch-to-Batch Variability : Ensure consistent synthesis protocols and characterize each batch via NMR/MS .
  • Assay Conditions : Standardize cell culture media pH, serum content, and incubation time to minimize confounding variables .

Methodological Framework

Research StageTools/TechniquesReferences
SynthesisCarbodiimide coupling, Boc protection
CharacterizationHRMS, NMR, FT-IR
ApplicationMD simulations, DLS

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